3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide
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Overview
Description
3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide is a chemical compound with the molecular formula C17H13ClN2O2 and a molecular weight of 312.758 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It features a benzamide core substituted with a chloro group at the 3-position, a methoxy group at the 4-position, and a quinolinyl group at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmospheres (e.g., nitrogen or argon) to prevent moisture from interfering with the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted derivatives, while oxidation and reduction can modify the quinoline ring structure .
Scientific Research Applications
3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide
- 3-Chloro-4-methoxy-N-(2-methyl-8-quinolinyl)benzamide
Properties
CAS No. |
853328-24-2 |
---|---|
Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-quinolin-3-ylbenzamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-7-6-12(9-14(16)18)17(21)20-13-8-11-4-2-3-5-15(11)19-10-13/h2-10H,1H3,(H,20,21) |
InChI Key |
FDMIDSNHNCPYBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
Origin of Product |
United States |
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